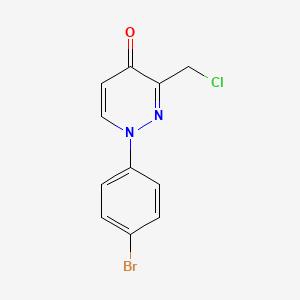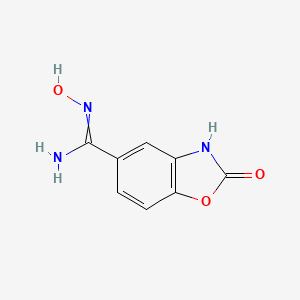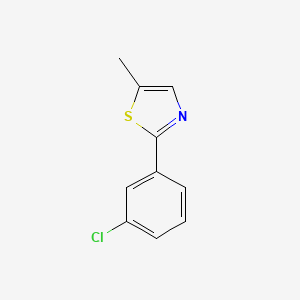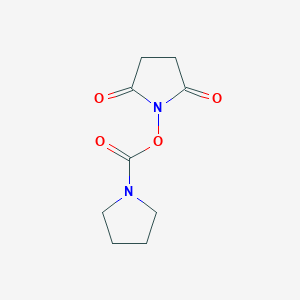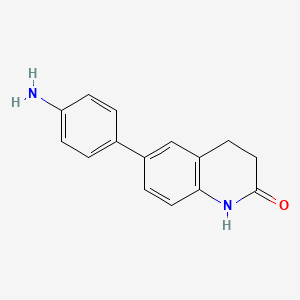
2,4-Dichloro-3,5-diethoxyphenol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,4-Dichloro-3,5-diethoxyphenol is an organic compound characterized by the presence of two chlorine atoms and two ethoxy groups attached to a phenol ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2,4-Dichloro-3,5-diethoxyphenol typically involves the chlorination of 3,5-diethoxyphenol. The reaction is carried out under controlled conditions to ensure selective chlorination at the 2 and 4 positions. Common reagents used in this process include chlorine gas or sodium hypochlorite, and the reaction is often conducted in an organic solvent such as dichloromethane at low temperatures to prevent over-chlorination .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to maintain consistent reaction conditions and improve yield. The product is then purified through recrystallization or distillation to achieve the desired purity .
Analyse Des Réactions Chimiques
Types of Reactions: 2,4-Dichloro-3,5-diethoxyphenol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of quinones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride, resulting in the formation of dihydroxy derivatives.
Substitution: The chlorine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium methoxide in methanol.
Major Products Formed:
Oxidation: Quinones.
Reduction: Dihydroxy derivatives.
Substitution: Various substituted phenols depending on the nucleophile used.
Applications De Recherche Scientifique
2,4-Dichloro-3,5-diethoxyphenol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a lead compound for developing new pharmaceuticals.
Industry: It is used in the production of dyes, herbicides, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 2,4-Dichloro-3,5-diethoxyphenol involves its interaction with cellular components. The compound can disrupt cellular processes by interfering with enzyme activity or membrane integrity. Its molecular targets include enzymes involved in oxidative stress response and cell wall synthesis. The pathways affected by this compound are primarily related to cellular metabolism and signal transduction .
Comparaison Avec Des Composés Similaires
2,4-Dichlorophenol: Similar in structure but lacks the ethoxy groups.
3,5-Diethoxyphenol: Similar in structure but lacks the chlorine atoms.
2,4-Dichloro-3,5-dimethoxyphenol: Similar but with methoxy groups instead of ethoxy groups
Uniqueness: 2,4-Dichloro-3,5-diethoxyphenol is unique due to the presence of both chlorine and ethoxy groups, which confer distinct chemical properties and reactivity. This combination of functional groups makes it a versatile compound for various chemical transformations and applications.
Propriétés
Formule moléculaire |
C10H12Cl2O3 |
|---|---|
Poids moléculaire |
251.10 g/mol |
Nom IUPAC |
2,4-dichloro-3,5-diethoxyphenol |
InChI |
InChI=1S/C10H12Cl2O3/c1-3-14-7-5-6(13)8(11)10(9(7)12)15-4-2/h5,13H,3-4H2,1-2H3 |
Clé InChI |
MEWDDYSBPUWWPR-UHFFFAOYSA-N |
SMILES canonique |
CCOC1=C(C(=C(C(=C1)O)Cl)OCC)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


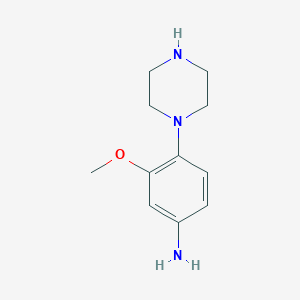
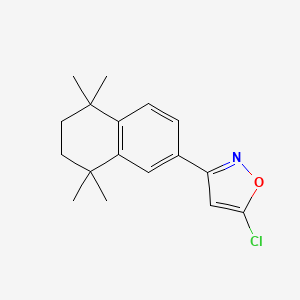
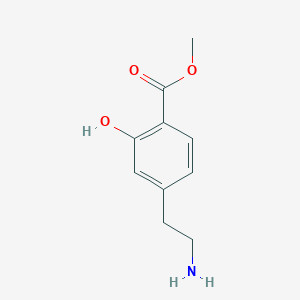
![Methyl 2-[(5-chloropyridine-2-carbonyl)amino]-4-methylbenzoate](/img/structure/B13875358.png)
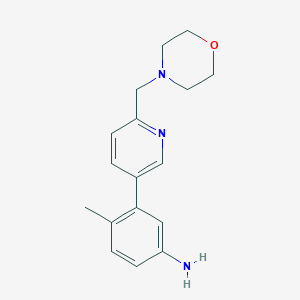

![4-[2-(1-Chloropyrido[3,4-d]pyridazin-4-yl)oxyethyl]morpholine](/img/structure/B13875378.png)
